Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-
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Overview
Description
Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with thioether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- typically involves the use of thiophenol derivatives and methylation reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and thiolation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are employed in halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Mechanism of Action
The mechanism of action of Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The thioether groups can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing a thiophene ring, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, which exhibit similar chemical properties and biological activities.
Benzene derivatives: Compounds like Benzene, [(1,1-dimethylethyl)thio]-, which share structural similarities but differ in the nature and position of substituents.
Uniqueness
Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of thioether groups and methyl substituents makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
175548-63-7 |
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Molecular Formula |
C17H20S2 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)sulfanyl-2,5-dimethyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C17H20S2/c1-11-6-7-12(2)16(8-11)19-17-10-13(3)15(18-5)9-14(17)4/h6-10H,1-5H3 |
InChI Key |
WFDZUYAJNGTMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=CC(=C(C=C2C)SC)C |
Origin of Product |
United States |
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